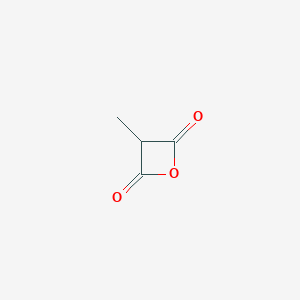

3-Methyloxetane-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

114752-53-3 |

|---|---|

Molecular Formula |

C4H4O3 |

Molecular Weight |

100.07 g/mol |

IUPAC Name |

3-methyloxetane-2,4-dione |

InChI |

InChI=1S/C4H4O3/c1-2-3(5)7-4(2)6/h2H,1H3 |

InChI Key |

SDYYWRBMQSZLOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)OC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyloxetane 2,4 Dione and Substituted Oxetane 2,4 Diones

Pioneering Synthetic Routes to the Oxetane-2,4-dione (Malonic Anhydride) Core

The parent compound, oxetane-2,4-dione, also known as malonic anhydride (B1165640), is a highly reactive and unstable molecule. wikipedia.orgnih.gov Its synthesis remained a significant challenge for chemists for many years. nih.govacs.org Early attempts to prepare monomeric malonic anhydrides were largely unsuccessful until a breakthrough method was developed. nih.gov

Ozonolysis-Based Approaches to Oxetane-2,4-diones

A pivotal moment in the synthesis of the oxetane-2,4-dione core was the successful application of ozonolysis. wikipedia.orgacs.org Researchers discovered that the ozonolysis of diketene (B1670635) provided a viable pathway to the elusive malonic anhydride. wikipedia.orgacs.org This reaction is typically carried out at low temperatures, such as -78 °C, in an inert solvent like methylene (B1212753) chloride, to prevent the decomposition of the highly strained product. acs.orggoogle.com

The general scheme for this synthesis is as follows:

Starting Material: Diketene or its substituted derivatives. google.com

Reagent: Ozone (O₃). google.com

Process: Ozone is passed through a solution of the ketene (B1206846) dimer. google.com

Product: The corresponding malonic anhydride (oxetane-2,4-dione). google.com

This method proved to be a significant advancement, not only for producing the parent compound but also for providing a route to substituted malonic anhydrides by using appropriately substituted ketene dimers. google.com The resulting anhydrides can be used in situ for further reactions, such as conversion to monoesters or monoamides by reacting with alcohols or amines, respectively. acs.orggoogle.com

Strategies for Alkylation and Functionalization at the C-3 Position of Oxetane-2,4-diones

Introducing substituents at the C-3 position of the oxetane-2,4-dione ring is crucial for creating derivatives like 3-methyloxetane-2,4-dione. This functionalization can be achieved through various synthetic strategies, often involving the cyclization of appropriately substituted precursors.

Approaches to 3,3-Disubstituted Oxetane-2,4-diones

The synthesis of 3,3-disubstituted oxetanes, which share a structural relationship with 3,3-disubstituted oxetane-2,4-diones, often relies on the Williamson etherification. acs.org This intramolecular cyclization is a common and versatile method for forming the oxetane (B1205548) ring. beilstein-journals.orgbeilstein-journals.org A general route to 3,3-disubstituted oxetanes involves starting from a substituted diethyl malonate. acs.org The process typically includes:

Installation of a protected hydroxymethyl group. acs.org

Reduction of the double ester to a 1,3-diol. acs.org

Tosylation of the diol to create a good leaving group. acs.org

Base-mediated intramolecular cyclization to form the oxetane ring. acs.org

Removal of the protecting group. acs.org

This strategy has been shown to tolerate a variety of substituents at the 3-position, including aryl, allyl, and alkyl groups. acs.org For the synthesis of 3,3-dimethyl-oxetane-2,4-dione, a known derivative, a similar approach starting from dimethylmalonic acid precursors could be envisioned, followed by a cyclization method analogous to the ozonolysis of a corresponding ketene dimer. wikipedia.orggoogle.com The stability of these compounds can vary, with the dimethyl derivative being slightly less unstable than the parent malonic anhydride. nih.govacs.org

Table 1: Comparison of Stability in Substituted Malonic Anhydrides

| Compound | Relative Stability | Decomposition Pathway | Activation Enthalpy (kcal/mol) |

|---|---|---|---|

| Oxetane-2,4-dione (Parent) | Less Stable | Decomposes to ketene and carbon dioxide | - |

| This compound | Least Stable | Decomposes fastest | 12.6 nih.govacs.org |

| 3,3-Dimethyloxetane-2,4-dione | More Stable | Decomposes to ketene and carbon dioxide | - |

Data sourced from kinetic studies on the decomposition of malonic anhydrides. nih.govacs.org

Considerations for the Synthesis of Monosubstituted this compound

The synthesis of monosubstituted oxetane-2,4-diones, such as this compound, presents unique challenges. Kinetic studies have revealed that the monomethyl derivative is the most unstable and decomposes the fastest among the parent, monomethyl, and dimethyl analogs. nih.govacs.org This instability, with a low activation enthalpy for decomposition, must be a primary consideration during synthesis, requiring very mild conditions and low temperatures. nih.gov

A potential synthetic route could involve the ozonolysis of the corresponding methyl-substituted ketene dimer. nih.govgoogle.com Alternatively, methods involving the alkylation of a pre-formed oxetane-2,4-dione enolate could be explored, though this would be complicated by the inherent instability of the ring. A more plausible approach involves the cyclization of a precursor already containing the methyl group, such as a derivative of methylmalonic acid.

Advanced Synthetic Techniques for the Formation of the Oxetane-2,4-dione Ring System

Beyond classical methods, advanced photochemical techniques offer powerful alternatives for constructing four-membered rings.

Photochemical Cycloaddition Pathways in Oxetane Synthesis and their Potential Relevance

The Paternò-Büchi reaction is a well-established photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. beilstein-journals.orgnih.govnih.gov This reaction is highly versatile and atom-economical. beilstein-journals.org It typically involves the excitation of a carbonyl compound to its singlet or triplet state, followed by reaction with a ground-state alkene. nih.govresearchgate.net

While the Paternò-Büchi reaction is a cornerstone of oxetane synthesis, its direct application to form an oxetane-2,4-dione is not straightforward. The reaction would require a specialized diketene equivalent to react with a carbonyl compound or the cycloaddition of an alkene with a molecule containing two adjacent carbonyl groups in a suitable electronic state.

However, the principles of photochemical cycloaddition are relevant. For instance, intramolecular Paternò-Büchi reactions are key steps in the synthesis of complex polycyclic systems containing oxetane rings. nih.gov Furthermore, recent advances have expanded the scope of this reaction, including visible-light-mediated versions and the use of catalysts to control reactivity and selectivity. beilstein-journals.orgescholarship.org For example, copper(I) catalysts have been used to achieve intermolecular [2+2] carbonyl-olefin photocycloadditions with alkyl ketones, which are typically challenging substrates. escholarship.org The reaction of maleic anhydride with cyclic ketones under photochemical conditions has also been explored to create spirocyclic oxetanes. rsc.org

These advanced photochemical methods, while not yet explicitly reported for the synthesis of this compound, suggest potential future pathways. A hypothetical approach could involve the photochemical cycloaddition of a suitable precursor, potentially leveraging catalysis to control the formation of the highly strained and reactive dione (B5365651) ring system.

Table 2: Key Features of the Paternò-Büchi Reaction

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Photochemical [2+2] cycloaddition | beilstein-journals.orgnih.gov |

| Reactants | An excited state carbonyl compound and a ground state alkene | nih.govresearchgate.net |

| Product | Oxetane | nih.gov |

| Mechanism | Can involve singlet or triplet excited states and biradical intermediates | nih.govresearchgate.net |

| Advantages | High versatility and atom economy | beilstein-journals.org |

| Modern Variations | Visible-light mediation, Lewis acid catalysis, photoredox catalysis | beilstein-journals.orgmdpi.com |

This table summarizes the general characteristics of the Paternò-Büchi reaction.

Intramolecular Cyclization Strategies for Oxetane Ring Formation

The construction of the strained four-membered oxetane ring is a significant challenge in organic synthesis. acs.org The inherent ring strain makes the kinetics of cyclization to form four-membered saturated ethers considerably slower than for their three, five, or six-membered counterparts. acs.org Despite these challenges, intramolecular cyclization, primarily involving the formation of a carbon-oxygen (C–O) bond, remains one of the most fundamental and widely employed strategies for synthesizing the oxetane core. beilstein-journals.orgmagtech.com.cn These methods are crucial for accessing substituted oxetanes, including the structural class of oxetane-2,4-diones. The success of these reactions often relies on the use of activated substrates with good leaving groups to overcome the kinetic barrier. acs.org

Key intramolecular strategies for forming the oxetane ring include the Williamson etherification of 1,3-di-functionalized acyclic precursors, the ring contraction of five-membered heterocycles, and the intramolecular opening of three-membered rings like epoxides. beilstein-journals.orgbeilstein-journals.org

Williamson Etherification and Related C-O Bond Formations

The intramolecular Williamson etherification is a classic and versatile method for oxetane synthesis. beilstein-journals.org This reaction involves an intramolecular SN2 displacement where an alkoxide nucleophile attacks a carbon atom bearing a suitable leaving group, typically a halide or a sulfonate ester, in a 1,3-relationship. This process corresponds to a 4-exo-tet cyclization, which is kinetically the least favored among small ring formations (where n ≤ 7). beilstein-journals.org

In a representative example, enantioenriched 1,3-diols can be converted into oxetanes. acs.org The process can involve a one-pot reaction for both monotosylation of the diol and subsequent cyclization using a base like potassium tert-butoxide (KOtBu) in tetrahydrofuran (B95107) (THF), affording the oxetane in high yield. acs.org Similarly, a sodium hydride-mediated cyclization is effective for substrates with a mesylate leaving group. acs.org Nelson and co-workers developed a stereocontrolled synthesis of 2,4-substituted oxetanes starting from syn- and anti-1,3-diols. acs.org The diols are first converted to acetoxybromides with inversion of stereochemistry, and subsequent treatment with sodium hydride in THF promotes the intramolecular cyclization to yield the oxetane ring, also with inversion of stereochemistry. acs.org

Table 1: Examples of Oxetane Synthesis via Intramolecular Williamson Etherification

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| syn-1,3-Diol (16) | 1. Ortho ester formation, AcBr; 2. NaH, THF | trans-2,4-Disubstituted Oxetane (19) | Not specified | acs.org |

| anti-1,3-Diol (20) | 1. Ortho ester formation, AcBr; 2. NaH, THF | cis-2,4-Disubstituted Oxetane (23) | Not specified | acs.org |

| Enantioenriched 1,3-Diol | KOtBu, THF (one-pot) | Enantioenriched Oxetane | High | acs.org |

| Diol with Mesylate | NaH | Oxetane scaffold of Oxetanocin | 84% | acs.org |

| 1,3-Diol | 1. Appel reaction (I2, PPh3, imidazole); 2. Base | 2-Substituted Oxetane (25, 26) | 78-82% | acs.org |

Other C-O bond-forming cyclizations include intramolecular haloetherification and copper-catalyzed cross-couplings. beilstein-journals.orgbeilstein-journals.org For instance, the intramolecular O-vinylation of γ-bromohomoallylic alcohols can be achieved using a copper(I) iodide catalyst with 1,10-phenanthroline (B135089) as a ligand to yield 2-alkylideneoxetanes. beilstein-journals.org

Ring Contraction of 5-Membered Rings

An alternative strategy for forming the oxetane ring is through the ring contraction of five-membered ring systems. beilstein-journals.org A notable example is the alcoholysis of γ-lactones that possess a leaving group, such as a triflate, at the C-2 position. beilstein-journals.orgbeilstein-journals.org This reaction proceeds via nucleophilic attack by the alcohol on the lactone carbonyl, followed by a spontaneous intramolecular Williamson etherification to form the oxetane carboxylic ester. beilstein-journals.orgbeilstein-journals.org This method has proven valuable for synthesizing precursors for oxetane nucleosides. beilstein-journals.orgbeilstein-journals.org

Table 2: Oxetane Synthesis via Ring Contraction of γ-Lactones

| Starting Material | Reaction Type | Product | Application | Reference |

|---|---|---|---|---|

| γ-Lactone with C-2 triflate | Alcoholysis and spontaneous Williamson etherification | Oxetane carboxylic esters (113a-d) | Precursors for oxetane nucleosides | beilstein-journals.orgbeilstein-journals.org |

Intramolecular Opening of 3-Membered Rings

The thermodynamic driving force provided by the high ring strain of three-membered rings, such as epoxides, makes their intramolecular opening a viable route for oxetane synthesis. beilstein-journals.orgbeilstein-journals.org In this approach, a suitably positioned internal nucleophile attacks one of the epoxide carbons, leading to ring expansion and the formation of the four-membered oxetane. This strategy has been applied in the synthesis of complex molecules, including bicyclic 3,5-anhydrofuranoses, where a double epoxide opening and etherification cascade can occur. beilstein-journals.org

Reactivity and Mechanistic Investigations of 3 Methyloxetane 2,4 Dione and Analogues

Ring-Opening Reactions of the Oxetane-2,4-dione System

The significant ring strain inherent in the oxetane (B1205548) ring, estimated at approximately 25.5 kcal/mol for the parent oxetane, renders the system susceptible to ring-opening reactions. researchgate.net In 3-methyloxetane-2,4-dione, this strain is coupled with the high electrophilicity of the anhydride (B1165640) carbonyl carbons, making ring-opening a predominant reaction pathway. fiveable.mebeilstein-journals.org

The oxetane-2,4-dione structure is fundamentally a cyclic anhydride. Cyclic anhydrides are known to be highly reactive towards nucleophiles due to ring strain and the presence of two electrophilic carbonyl centers. fiveable.me The reaction mechanism involves nucleophilic acyl substitution at one of the carbonyl carbons. libretexts.org

The process begins with the attack of a nucleophile (e.g., water, alcohols, amines) on one of the carbonyl carbons of the this compound ring. This forms a tetrahedral intermediate. Subsequently, the ring opens through the cleavage of the acyl-oxygen bond, which is facilitated by the departure of the carboxylate as a leaving group. A final proton transfer step yields the ring-opened product. For instance, hydrolysis with water would yield 2-methylmalonic acid, while reaction with an alcohol would produce a monoester of 2-methylmalonic acid. libretexts.org

The presence of the methyl group at the C3 position can influence the regioselectivity of the nucleophilic attack, although in this symmetrical anhydride system, attack at either carbonyl is chemically equivalent. The primary driver for this reactivity is the relief of ring strain and the inherent electrophilicity of the anhydride functional group. nih.govacs.org

Table 1: General Nucleophilic Ring-Opening Reactions of Cyclic Anhydrides This table illustrates the general reaction patterns applicable to the this compound system.

| Nucleophile | Reactant | Product Type |

|---|---|---|

| Water (Hydrolysis) | Cyclic Anhydride | Dicarboxylic Acid |

| Alcohol (Alcoholysis) | Cyclic Anhydride | Monoester of Dicarboxylic Acid |

| Amine (Aminolysis) | Cyclic Anhydride | Monoamide of Dicarboxylic Acid |

The thermal stability of oxetane derivatives is a subject of significant investigation. Studies on the thermal decomposition of poly(3-nitratomethyl-3-methyloxetane), a related polymer, show that degradation at elevated temperatures (e.g., 130-145°C) leads to the formation of carbonyl-containing products, indicating fragmentation of the polymer backbone and side chains. kpi.ua

For a small molecule like this compound, which is an analogue of malonic anhydride, thermal decomposition is expected to proceed via decarboxylation or fragmentation. The high ring strain and the presence of the anhydride group suggest that upon heating, the molecule could fragment into smaller, more stable species. Plausible fragmentation pathways could include the elimination of carbon dioxide and the formation of methylketene, or a more complex decomposition yielding carbon monoxide, carbon dioxide, and acetone. The specific pathway and products would depend on the precise temperature and conditions of the pyrolysis.

Reactivity of the Dicarbonyl Functionality within the Oxetane Ring

The 1,3-dicarbonyl arrangement in this compound classifies it as a β-keto lactone system, which imparts specific reactivity, most notably the potential for enolization.

Keto-enol tautomerism is a fundamental process for carbonyl compounds. orgoreview.com For most simple ketones, the keto form is overwhelmingly favored at equilibrium. However, for β-dicarbonyl compounds, the enol form can be significantly stabilized by two key factors: conjugation of the C=C double bond with the remaining carbonyl group and the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. orgoreview.comcdnsciencepub.com This stabilization is particularly effective when it results in a six-membered ring. orgoreview.com

In the case of this compound, the situation is more complex. While it is a β-dicarbonyl compound, the atoms are constrained within a rigid four-membered ring. This ring structure prevents the formation of the stable, quasi-six-membered hydrogen-bonded ring that is characteristic of acyclic β-dicarbonyls. Furthermore, the geometry of the four-membered ring may not be optimal for effective orbital overlap in the conjugated enol system. Therefore, despite the presence of the 1,3-dicarbonyl moiety, the enol form of this compound is expected to be significantly less stable and less favored at equilibrium compared to its acyclic analogues like 3-methylpentane-2,4-dione. pearson.comvedantu.com The equilibrium will strongly favor the keto tautomer.

Table 2: Keto-Enol Equilibrium in Various β-Dicarbonyl Compounds This table provides context by showing the percentage of the enol form for different β-dicarbonyl structures, highlighting the factors that influence the equilibrium.

| Compound | % Enol (in neat liquid or as specified) | Stabilizing Factors for Enol |

|---|---|---|

| Pentane-2,4-dione | 80% | Conjugation, Intramolecular H-bonding |

| Ethyl acetoacetate | 8% | Conjugation, Intramolecular H-bonding (less effective than diketone) |

| Cyclohexane-1,3-dione | >95% (in CDCl3) | Conjugation within a flexible 6-membered ring |

| This compound (Predicted) | Very Low | Ring strain prevents optimal geometry for conjugation and H-bonding |

Radical Reactions and Hydrogen Atom Abstraction Studies on Substituted Oxetanes and their Relevance to this compound

The study of radical reactions provides insight into the stability of C-H bonds within a molecule. For oxetanes, radical reactivity often involves hydrogen atom abstraction to form an α-oxy radical, which is stabilized by the adjacent oxygen atom. researchgate.netacs.org

Detailed kinetic studies have been performed on hydrogen-atom abstraction by methyl radicals from various substituted oxetanes, including 3-methyloxetane (B1582186). rsc.org These studies allow for the determination of rate parameters for abstraction from different sites in the molecule. For 3-methyloxetane, hydrogen abstraction can occur at the C2, C3, or C4 positions.

In this compound, there are two types of hydrogens: the tertiary hydrogen at the C3 position and the hydrogens of the C3-methyl group. The C-H bond at the C3 position is significantly activated by two adjacent electron-withdrawing carbonyl groups, making it the most acidic proton and also highly susceptible to radical abstraction. The rate of hydrogen abstraction from the tertiary C-H at the 3-position of 3-methyloxetane is known to be faster than from the secondary C-H's at the 2-position. rsc.org This preference would be greatly amplified in the dione (B5365651) analogue due to the influence of the carbonyls. Therefore, radical reactions involving this compound are predicted to occur preferentially at the C3 position.

Table 3: Rate Parameters for Hydrogen-Atom Abstraction from Substituted Oxetanes by Methyl Radicals Data from a study on related oxetanes provides a basis for predicting the reactivity of this compound. rsc.org

| Substrate | Rate Expression (log₁₀(k/cm³ mol⁻¹ s⁻¹)) | Temperature Range (°C) |

|---|---|---|

| 3-Methyloxetane | 11.69 - 38.23 kJ mol⁻¹ / (2.303RT) | 100–200 |

| 3,3-Dimethyloxetane | 11.72 - 39.47 kJ mol⁻¹ / (2.303RT) | 100–200 |

| 2,2-Dimethyloxetane | 11.99 - 41.24 kJ mol⁻¹ / (2.303RT) | 100–200 |

Mechanistic Insights into Ring Scission and Rearrangement Processes for Oxetane Derivatives

The strained four-membered ring of oxetane derivatives makes them prone to various ring scission and rearrangement reactions, which can be initiated thermally, photochemically, or by catalysts. acs.orgsioc-journal.cn

One well-documented photochemical reaction is the retro-Paternò-Büchi reaction, where an oxetane cleaves into a carbonyl compound and an alkene upon UV irradiation. acs.org This process typically proceeds through a diradical intermediate formed by either C-C or C-O bond scission. For this compound, photochemical excitation could potentially lead to fragmentation, possibly involving decarbonylation (loss of CO) or decarboxylation (loss of CO₂).

Rearrangements of complex oxetane-containing molecules, such as paclitaxel, have been observed under thermal or solvent-induced conditions, involving the opening of the oxetane ring followed by acyl group migration. nih.gov While this compound is a much simpler structure, these studies highlight the inherent tendency of the strained oxetane ring to participate in skeletal rearrangements to relieve strain. Lewis acid catalysis is another common method to induce ring-opening and rearrangement in oxetanes, often leading to the formation of larger heterocyclic systems or functionalized acyclic compounds. researchgate.net Given the presence of two carbonyl oxygens that can coordinate to Lewis acids, this compound would be highly susceptible to such catalyzed transformations.

Advanced Spectroscopic Characterization and Analytical Techniques in the Study of 3 Methyloxetane 2,4 Dione

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like 3-Methyloxetane-2,4-dione. researchgate.netethernet.edu.etbbhegdecollege.com By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be established. docbrown.infomsu.edu

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl and methine protons. The chemical environment of each proton influences its resonance frequency. For instance, the proton on the chiral center (C3) would likely appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons, in turn, would present as a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. chemicalbook.comlibretexts.org For this compound, distinct peaks would be observed for the carbonyl carbons (C2 and C4), the quaternary carbon (C3), and the methyl carbon. The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum (around 170-220 ppm) due to the deshielding effect of the electronegative oxygen atoms. libretexts.org

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ | ~1.5 (doublet) | ~15-25 |

| CH | ~4.0 (quartet) | ~40-50 |

| C=O (C2) | - | ~170-185 |

| C=O (C4) | - | ~170-185 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. libretexts.orgplus.ac.at

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its carbonyl groups. The strained four-membered ring structure is expected to influence the frequency of these absorptions, typically causing a shift to higher wavenumbers compared to acyclic ketones. A strong, sharp peak in the region of 1750-1850 cm⁻¹ would be indicative of the C=O stretching in the oxetane-2,4-dione ring. Other characteristic peaks would include C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.comresearchgate.netanalyzeiq.com The symmetric stretching of the carbonyl groups and the breathing mode of the oxetane (B1205548) ring are expected to be Raman active. plus.ac.at This technique can be particularly useful for studying the molecule in aqueous solutions, where water absorption can interfere with IR measurements.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O | Symmetric Stretch | ~1750-1850 | Strong |

| C=O | Asymmetric Stretch | ~1750-1850 | Weak |

| C-O-C | Stretch | ~1000-1200 | Moderate |

| C-H | Stretch (methyl) | ~2900-3000 | Strong |

| C-H | Bend (methyl) | ~1375-1450 | Moderate |

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. raco.catslideshare.net

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would correspond to the exact mass of the molecule. High-resolution mass spectrometry can provide the precise molecular formula. The fragmentation of the molecular ion upon electron impact provides valuable structural clues. nsf.govdocbrown.info Common fragmentation pathways for cyclic ketones often involve the loss of small, stable molecules like carbon monoxide (CO) or carbon dioxide (CO₂). The cleavage of the oxetane ring can also lead to characteristic fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| [M - 28]⁺ | CO | Loss of a carbonyl group |

| [M - 44]⁺ | CO₂ | Decarboxylation |

| [M - CH₃]⁺ | CH₃ | Loss of the methyl group |

| [M - CO - CH₃]⁺ | CO + CH₃ | Sequential loss of CO and methyl group |

Chromatographic Methods for Isolation, Purification, and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, for its purification, and for the assessment of its purity. dss.go.th

Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. neliti.comjapsonline.com When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of the compound and any impurities present. The choice of the GC column (stationary phase) is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography offers a versatile method for the analysis and purification of this compound, particularly if the compound has limited thermal stability. sielc.comgoogle.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common approach. The retention time of the compound is a key parameter for its identification and quantification.

Interactive Data Table: Chromatographic Conditions for this compound Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector |

| GC | Polar (e.g., Carbowax) or non-polar (e.g., DB-5) capillary column | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| HPLC | C18 or other reversed-phase column | Acetonitrile/Water or Methanol/Water mixtures | UV Detector, Mass Spectrometer (MS) |

Theoretical and Computational Chemistry of 3 Methyloxetane 2,4 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 3-methyloxetane-2,4-dione. cyberleninka.ru These calculations can determine various electronic and energy properties, such as total energy, formation energy, and the distribution of electron density. cyberleninka.ru By analyzing the electronic structure, the reactive centers of the molecule can be predicted. cyberleninka.ru For instance, the distribution of charges in related molecules often shows a high negative charge on the oxygen atoms within the ring and carbonyl groups, suggesting these are likely sites for electrophilic attack. cyberleninka.ru

The reactivity of cyclic ethers like oxetanes is influenced by their electronic structure. researchgate.net The strained C–O–C bond angle in the oxetane (B1205548) ring exposes the oxygen lone pair of electrons, making it an effective hydrogen-bond acceptor and Lewis base. acs.org Computational studies, including those on similar cyclic ether structures, help in understanding reaction mechanisms, such as ring-opening reactions, which are crucial for predicting the chemical behavior of these compounds. researchgate.netacs.org

Table 1: Calculated Electronic Properties of a Related Cyclic Ether (2,4-dimethyloxetane)

| Property | Value | Method |

|---|---|---|

| Total Energy | Varies | CBS-QB3 |

| Formation Energy | Varies | Theoretical Rate Coefficients |

| Heat of Formation | Varies | Theoretical Rate Coefficients |

Data derived from studies on analogous structures to infer properties of this compound. acs.org

Conformational Analysis and Ring Strain Assessment of the Oxetane-2,4-dione Ring

The four-membered ring of this compound is subject to significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. dalalinstitute.com This strain is a combination of angle strain and torsional strain from eclipsing interactions of substituents. dalalinstitute.comsaskoer.ca Unlike the planar cyclopropane, four-membered rings like cyclobutane (B1203170) and oxetane can adopt non-planar or "puckered" conformations to alleviate some of the torsional strain. saskoer.ca

For the oxetane-2,4-dione ring, the presence of two carbonyl groups is expected to influence its geometry significantly. The introduction of a methyl group at the 3-position further affects the ring's conformation. acs.org X-ray crystallography studies on substituted oxetanes have shown that substituents can lead to a more puckered conformation to minimize unfavorable eclipsing interactions. acs.org For example, the puckering angle of the biodegradable insecticide EDO was found to be 16°. acs.org The bond angles in unsubstituted oxetane are approximately 90.2° (C–O–C), 92.0° (C–C–O), and 84.8° (C–C–C). acs.org The presence of the methyl group and the dione (B5365651) functionality in this compound would lead to a unique set of conformational preferences and associated energy barriers.

Table 2: Structural Properties of Unsubstituted Oxetane

| Property | Value |

|---|---|

| C-O Bond Length | 1.46 Å |

| C-C Bond Length | 1.53 Å |

| C-O-C Bond Angle | 90.2° |

| C-C-O Bond Angle | 92.0° |

| C-C-C Bond Angle | 84.8° |

Source: X-ray diffraction data at 90 K. acs.org

Reaction Pathway Modeling and Transition State Characterization for Transformations Involving this compound

Modeling reaction pathways and characterizing transition states are crucial for understanding the transformations of this compound. acs.org Computational methods can be used to map out the potential energy surface for various reactions, identifying the most likely pathways and the energy barriers associated with them. researchgate.net

For instance, in the context of combustion chemistry, studies on related cyclic ethers like 2-methyloxetane (B110119) involve modeling their unimolecular reactions. researchgate.net These models often reveal complex reaction networks, including ring-opening reactions that lead to the formation of various smaller molecules. researchgate.netacs.org The characterization of transition states in these pathways is essential for calculating reaction rate coefficients. acs.org Similar methodologies can be applied to predict the pyrolysis or hydrolysis products of this compound.

The inherent ring strain makes cyclization to form four-membered rings a synthetic challenge, often requiring anions and good leaving groups to achieve reasonable yields. acs.org Reaction modeling can help optimize these synthetic routes by identifying pathways with lower activation energies.

Density Functional Theory Applications in Predicting Chemical Behavior

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and predict the chemical behavior of molecules like this compound. wikipedia.orgaps.org DFT calculations can provide accurate information about molecular geometries, vibrational frequencies, and electronic properties. mdpi.com

In the study of related dioxane systems, DFT has been used for comprehensive conformational analysis, identifying multiple energy minima and the energy barriers between them. For this compound, DFT could be employed to:

Predict Reactive Sites: By calculating properties like Fukui functions and molecular electrostatic potential (MEP), DFT can identify the most nucleophilic and electrophilic sites in the molecule. mdpi.com

Simulate Spectra: Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, which can be compared with experimental data. nih.gov

Investigate Reaction Mechanisms: DFT is widely used to study reaction pathways, calculate activation energies, and characterize transition state structures, providing a deeper understanding of the molecule's reactivity. mdpi.com

The accuracy of DFT calculations depends on the choice of the functional and basis set. karazin.ua Therefore, it is often recommended to use multiple functionals to ensure the reliability of the predictions. karazin.ua

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methyloxetane |

| Cyclopropane |

| Cyclobutane |

| EDO (biodegradable insecticide) |

Derivatives and Functionalization Strategies of 3 Methyloxetane 2,4 Dione

Synthesis and Exploration of Other Alkyl and Aryl Substituted Oxetane-2,4-diones

The synthesis of 3-methyloxetane-2,4-dione and its analogues with other alkyl or aryl groups at the C-3 position is primarily achieved through the cyclization of corresponding substituted malonic acids or via direct methods like ozonolysis. These substituted oxetane-2,4-diones, as cyclic anhydrides of malonic acids, are key intermediates for creating more complex molecules.

One direct method for preparing substituted malonic anhydrides involves the ozonolysis of the appropriate ketene (B1206846) dimers (enol-lactones). google.com For instance, dimethylmalonic anhydride (B1165640) can be successfully prepared by passing ozone through a solution of the diketene (B1670635) dimer in an inert solvent like methylene (B1212753) chloride, typically at temperatures below 0°C to prevent decomposition of the product. google.com This method provides a pathway to various 3,3-dialkyl-oxetane-2,4-diones.

A more common and versatile approach to access a wide range of 3-substituted oxetane-2,4-diones begins with the synthesis of mono-substituted malonic acids. The classic malonic ester synthesis is a foundational strategy, involving the alkylation or arylation of a malonic ester, such as diethyl malonate, followed by the selective hydrolysis (saponification) of one of the ester groups to yield a mono-substituted malonic acid half oxyester (SMAHO). beilstein-journals.orgpatsnap.com These SMAHOs are direct precursors to the target anhydrides. The alkylation step typically uses an alkyl halide with a base to deprotonate the malonate. beilstein-journals.org

Alternative routes to SMAHOs include the alkylation of Meldrum's acid followed by alcoholysis, or the direct mono-esterification of a substituted malonic acid. beilstein-journals.org These methods offer flexibility in introducing a variety of substituents at the malonic position and on the ester group. beilstein-journals.org Once the substituted malonic acid is obtained, it can be converted to the corresponding cyclic anhydride (the oxetane-2,4-dione) using dehydrating agents.

| Substituent (R) | Precursor/Intermediate | Synthetic Method | Reference |

|---|---|---|---|

| Methyl | Methylmalonic acid half oxyester | Alkylation of malonate with methyl halide, followed by mono-saponification. | beilstein-journals.org |

| Ethyl | Ethylmalonic acid half oxyester | Alkylation of malonate with ethyl halide, followed by mono-saponification. | beilstein-journals.org |

| Benzyl (B1604629) | Benzylmalonic acid half oxyester | Alkylation of Meldrum's acid with benzyl bromide, followed by alcoholysis. | beilstein-journals.org |

| Phenyl | Phenylmalonic acid half oxyester | Cu-catalyzed arylation of malonates. | beilstein-journals.org |

| Dimethyl | Dimethylmalonic anhydride | Ozonolysis of dimethylketene (B1620107) dimer. | google.com |

Oxetane-2,4-dione Derivatives with Diverse Heteroatom Substituents

The oxetane-2,4-dione ring is an activated electrophile due to the ring strain and the presence of two carbonyl groups. This reactivity is harnessed to introduce various heteroatom substituents through ring-opening acylation reactions. Nucleophiles readily attack one of the carbonyl carbons, leading to the cleavage of an acyl-oxygen bond and the formation of a functionalized malonic acid derivative.

This reactivity provides a straightforward method for preparing unsymmetrical derivatives of malonic acids, which can be challenging to synthesize otherwise. google.com For example, the reaction of a 3-substituted oxetane-2,4-dione with an alcohol results in the formation of a malonic acid monoester. google.com Similarly, reaction with a primary or secondary amine yields the corresponding malonic acid monoamide. google.com These reactions are typically efficient and proceed under mild conditions, often just by mixing the reactants, sometimes in a suitable solvent. google.com

The incorporation of sulfur can be achieved using related synthetic strategies. Malonic acid half thioesters (MAHTs), which can be considered analogues of the ring-opened products, are valuable reagents in their own right. wiley.com They can be prepared from precursors like Meldrum's acid and serve as thioester enolate equivalents in various carbon-carbon bond-forming reactions. wiley.com The synthesis of oxazolidine-2,4-diones, which feature a nitrogen atom within the ring structure, has also been reported through different pathways, such as the reaction of 2-alkynamides with carbon dioxide, highlighting another class of heterocyclic diones with diverse heteroatom arrangements. rsc.org

| Oxetane-2,4-dione Substituent | Nucleophile | Product Type | Significance | Reference |

|---|---|---|---|---|

| General (Alkyl, Aryl) | Alcohol (R'-OH) | Malonic acid monoester | Synthesis of unsymmetrical malonate derivatives. | google.com |

| General (Alkyl, Aryl) | Amine (R'R''NH) | Malonic acid monoamide | Synthesis of unsymmetrical malonamides. | google.com |

| - | Thiol (via MAHTs) | Malonic acid half thioester | Used as thioester enolate equivalents for C-C bond formation. | wiley.com |

Development of Complex Molecular Structures Incorporating the Oxetane-2,4-dione Moiety

The 3-substituted oxetane-2,4-dione framework and its synthetic precursors are pivotal in constructing more elaborate molecular architectures. Their utility stems from their role as synthons for substituted acetic acids and their participation in various carbon-carbon bond-forming reactions. uobabylon.edu.iqwikipedia.org

A significant application is the decarboxylative Claisen condensation. organic-chemistry.org In this reaction, substituted malonic acid half oxyesters (SMAHOs) are converted into their magnesium enolates, which then react with acyl donors like acyl chlorides or other anhydrides. The resulting intermediate undergoes decarboxylation to furnish functionalized α-substituted β-keto esters, which are versatile building blocks for numerous complex molecules. organic-chemistry.orgthieme-connect.com

Furthermore, the principles of the malonic ester synthesis allow for the creation of complex carbocyclic systems. The Perkin alicyclic synthesis, an intramolecular variant, utilizes a dihalide to alkylate the malonate twice. wikipedia.org A related approach involves the reaction of a malonate with a dihaloalkane to form a haloalkylmalonic ester, which upon treatment with base, undergoes internal cyclization to form three- to six-membered rings. uobabylon.edu.iq This strategy provides an efficient route to cyclobutanecarboxylic acid and other cyclic compounds. uobabylon.edu.iq

The oxetane-2,4-dione moiety, or more broadly, the substituted malonate group, is also integral to the synthesis of various heterocyclic compounds. For example, substituted pentane-2,4-diones, which can be derived from malonate chemistry, are precursors for creating substituted pyrroles. scirp.org The use of malonic acid half thioesters (MAHTs) in the synthesis of bioactive molecules further underscores the importance of these building blocks in constructing complex and biologically relevant structures. wiley.com

| Precursor Type | Key Reaction | Class of Product | Example Product | Reference |

|---|---|---|---|---|

| Substituted Malonic Acid Half Oxyester (SMAHO) | Decarboxylative Claisen Condensation | β-Keto Esters | α-Substituted β-keto esters | organic-chemistry.orgthieme-connect.com |

| Diethyl Malonate | Perkin Alicyclic Synthesis (with Dihaloalkane) | Cyclic Carboxylic Acids | Cyclobutanecarboxylic acid | uobabylon.edu.iqwikipedia.org |

| Diethyl Malonate | Reaction with Dihaloalkane (2 equiv.) | Dicarboxylic Acids | Glutaric acid | uobabylon.edu.iq |

| Malonic Acid Half Thioester (MAHT) | Decarboxylative Condensation | α,β-Unsaturated Thioesters | (E)-α,β-Unsaturated thioesters | wiley.com |

| Pentane-2,4-dione (related precursor) | Multi-component Reaction | Pyrroles | Substituted pyrroles | scirp.org |

Applications and Role in Contemporary Synthetic Organic Chemistry Academic Perspectives

3-Methyloxetane-2,4-dione as a Synthetic Building Block and Intermediate

While specific literature detailing the direct use of this compound as a synthetic building block is not extensively available, the broader class of oxetanes, particularly substituted oxetanes, are recognized as valuable intermediates in organic synthesis. acs.orgbeilstein-journals.org The inherent ring strain of the oxetane (B1205548) core makes these compounds susceptible to ring-opening reactions, providing access to a variety of functionalized acyclic structures. beilstein-journals.org This reactivity is a key feature that synthetic chemists exploit.

For instance, the synthesis of related diones, such as 3-methylpentane-2,4-dione and 3-methylnonane-2,4-dione, has been documented through methods like aldol (B89426) condensation followed by oxidation or alkylation of a dione (B5365651) precursor. orgsyn.orgnih.gov These examples, while not directly involving this compound, highlight the general strategies employed for creating substituted dione structures. The oxetane-2,4-dione framework, also known as malonic anhydride (B1165640), and its derivatives are known, with 3,3-dimethyl-oxetane-2,4-dione being a notable example. wikipedia.org

The value of oxetanes as building blocks is further underscored by their use in creating more complex molecules. evitachem.com For example, oxetan-3-one serves as a key precursor for a wide array of substituted oxetanes through reactions like Michael additions. ethz.ch This versatility suggests that this compound, if readily accessible, could serve as a precursor to various functionalized methyl-substituted acyclic compounds through controlled ring-opening reactions. The development of new synthetic methodologies continues to expand the utility of oxetane derivatives in synthetic endeavors. beilstein-journals.orgmagtech.com.cn

Future Research Directions and Unexplored Avenues in 3 Methyloxetane 2,4 Dione Chemistry

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of 3-Methyloxetane-2,4-dione has not been explicitly detailed in scientific literature, presenting an immediate and fundamental research challenge. Drawing inspiration from the synthesis of related compounds, several potential pathways can be proposed and should be investigated for efficiency, scalability, and stereocontrol.

One promising approach involves the cyclization of a suitably substituted malonic acid derivative. For instance, the reaction of methylmalonic acid with dehydrating agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), could potentially yield the desired oxetane-2,4-dione. However, studies on similar systems have shown that such reactions can lead to the formation of other products, like barbiturate (B1230296) derivatives, depending on the reaction conditions. researchgate.net A systematic investigation into dehydrating agents, solvents, and temperature will be crucial to optimize the yield of the target compound.

Another avenue for exploration is the ozonolysis of a corresponding ketene (B1206846) dimer. The parent malonic anhydride (B1165640) was first synthesized via the ozonolysis of diketene (B1670635). wikipedia.org A similar strategy could be envisioned for this compound, starting from a methyl-substituted ketene dimer. The viability of this route would depend on the accessibility and stability of the requisite starting material.

Furthermore, the reaction of methylmalonyl dichloride with a suitable oxygen source under carefully controlled conditions could also be a feasible, albeit potentially challenging, route. The high reactivity of acid chlorides necessitates mild reaction conditions to avoid polymerization or decomposition.

A comparative summary of these potential synthetic approaches is presented in Table 1.

Table 1: Proposed Synthetic Pathways for this compound

| Synthetic Approach | Proposed Reactants | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Dehydration of Methylmalonic Acid | Methylmalonic acid, Dehydrating agent (e.g., DCC) | Readily available starting material. | Formation of byproducts, potential for low yields. |

| Ozonolysis of Ketene Dimer | Methyl-substituted ketene dimer, Ozone | Precedent in the synthesis of the parent compound. | Availability and stability of the starting ketene dimer. |

Comprehensive Mechanistic Elucidation of Complex Reaction Landscapes

The inherent ring strain and the presence of two carbonyl groups suggest that this compound will exhibit a rich and complex reaction landscape. A thorough mechanistic understanding of its decomposition and transformation pathways is a critical area for future research.

A key reaction to investigate is the thermal decomposition of this compound. Malonic anhydrides are known to decompose into a ketene and carbon dioxide. researchgate.netresearchgate.net Kinetic studies on malonic, methylmalonic, and dimethylmalonic anhydrides have revealed that the monomethyl derivative is the most unstable. researchgate.netacs.org This suggests that this compound may also be highly labile. Detailed kinetic studies, including the determination of activation parameters (enthalpy and entropy of activation), will be essential to quantify its stability and understand the influence of the methyl group on the decomposition rate.

The mechanism of this decomposition, whether it is a concerted or stepwise process, should be elucidated using a combination of experimental techniques (such as isotope labeling studies) and computational modeling. Understanding the transition state geometry will provide valuable insights into the factors governing the stability of this class of compounds.

Furthermore, the ring-opening reactions of this compound with various nucleophiles (e.g., alcohols, amines, thiols) are expected to be a fruitful area of investigation. The regioselectivity of the nucleophilic attack—whether it occurs at the C2 or C4 carbonyl group—will be influenced by the electronic and steric effects of the methyl group. Mechanistic studies will be necessary to unravel these factors and to develop selective transformations into a variety of functionalized open-chain products.

Exploration of New Reactivity Profiles and Catalytic Transformations

Beyond its decomposition and simple ring-opening reactions, the unique structural features of this compound open up possibilities for novel reactivity profiles and catalytic transformations.

One exciting avenue is its potential as a monomer in ring-opening polymerization (ROP). The ring strain of the oxetane (B1205548) ring could provide the thermodynamic driving force for polymerization. rsc.orgacs.org The development of suitable catalysts—both organocatalysts and metal-based systems—will be key to controlling the polymerization process and obtaining polyesters with potentially unique properties conferred by the methyl-substituted backbone. figshare.comrsc.org The resulting polymers could have applications in biodegradable materials or specialty plastics.

The use of this compound in cycloaddition reactions is another area ripe for exploration. As a strained, electron-deficient system, it could participate in reactions with dienes or other unsaturated systems to generate more complex heterocyclic scaffolds. The stereochemical outcome of such reactions will be of significant interest.

Furthermore, catalytic ring-expansion reactions, which have been explored for other oxetanes, could be applied to this compound to access larger, functionalized oxygen-containing heterocycles. sioc-journal.cn The development of catalysts that can selectively insert atoms or groups into the oxetane ring would significantly expand its synthetic utility.

Advanced Computational Studies for Predictive Design and Optimization

In parallel with experimental investigations, advanced computational studies will be indispensable for gaining a deeper understanding of the fundamental properties of this compound and for guiding synthetic efforts.

Density functional theory (DFT) calculations can be employed to predict the molecule's geometry, vibrational frequencies, and electronic structure. These calculations can also be used to model the proposed synthetic pathways and to identify the most energetically favorable routes. rsc.org

Computational modeling of the decomposition pathway can provide detailed information about the transition state structure and the reaction mechanism, complementing experimental kinetic data. researchgate.net This will be crucial for understanding the factors that determine the compound's stability.

Moreover, computational studies can be used to predict the reactivity of this compound towards various reagents and to model the outcomes of potential catalytic transformations. For instance, modeling the interaction of the molecule with different catalysts could aid in the design of more efficient and selective polymerization or ring-expansion reactions. The predicted impact of the methyl group on molecular properties is summarized in Table 2.

Table 2: Predicted Influence of the 3-Methyl Group on the Properties of Oxetane-2,4-dione

| Property | Predicted Influence of Methyl Group | Rationale |

|---|---|---|

| Ring Strain | Minor increase | Introduction of additional steric interactions. |

| Stability | Decreased | Electronic and steric destabilization of the ring. |

| Reactivity towards Nucleophiles | Altered regioselectivity | Steric hindrance at C3 may favor attack at C2/C4. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.